Ethyl 2-amino-2-(4-tert-butylphenyl)acetate
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Overview
Description
Ethyl 2-amino-2-(4-tert-butylphenyl)acetate is an organic compound with the molecular formula C14H21NO2 It is a derivative of phenylacetic acid and contains an ethyl ester group, an amino group, and a tert-butyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-2-(4-tert-butylphenyl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromo-2-(4-tert-butylphenyl)acetate with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be carried out at elevated temperatures to facilitate the substitution reaction.
Another method involves the reduction of ethyl 2-nitro-2-(4-tert-butylphenyl)acetate using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. This reduction process converts the nitro group to an amino group, yielding the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(4-tert-butylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Ammonia or primary amines in solvents like ethanol or methanol at elevated temperatures.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted amino derivatives.
Scientific Research Applications
Ethyl 2-amino-2-(4-tert-butylphenyl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(4-tert-butylphenyl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino group allows it to form hydrogen bonds and ionic interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Ethyl 2-amino-2-(4-tert-butylphenyl)acetate can be compared with similar compounds such as:
Ethyl 2-amino-2-phenylacetate: Lacks the tert-butyl group, resulting in different steric and electronic properties.
Mthis compound: Contains a methyl ester group instead of an ethyl ester group, affecting its reactivity and solubility.
Ethyl 2-amino-2-(4-methylphenyl)acetate: Contains a methyl group instead of a tert-butyl group, leading to different steric effects.
The presence of the tert-butyl group in this compound provides unique steric hindrance and electronic effects, making it distinct from its analogs.
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
ethyl 2-amino-2-(4-tert-butylphenyl)acetate |
InChI |
InChI=1S/C14H21NO2/c1-5-17-13(16)12(15)10-6-8-11(9-7-10)14(2,3)4/h6-9,12H,5,15H2,1-4H3 |
InChI Key |
UKJACNHDVGTODQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C(C)(C)C)N |
Origin of Product |
United States |
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